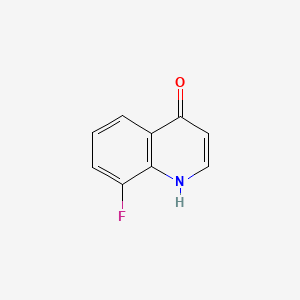

8-Fluoro-4-hydroxyquinoline

Description

BenchChem offers high-quality 8-Fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELWJVKZKSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978907 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-71-9 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline

Abstract

8-Fluoro-4-hydroxyquinoline is a heterocyclic building block of significant interest to the scientific community, particularly for professionals in drug discovery and materials science. Its structural framework, a quinoline core functionalized with both a fluorine atom and a hydroxyl group, imparts a unique combination of physicochemical properties that are critical for its biological activity and application potential. This guide provides a comprehensive technical overview of these core properties, outlines detailed, field-proven methodologies for their characterization, and discusses the causal relationships between these parameters and their implications for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this valuable compound.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system creates 8-Fluoro-4-hydroxyquinoline, a molecule with modulated electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate design choices aimed at fine-tuning the molecule's interaction with biological targets and its overall pharmacokinetic profile.[3][4] Understanding the fundamental physicochemical properties is, therefore, the foundational step in rationally designing new drugs or materials based on this scaffold.[5][6] This guide will dissect these properties, providing both the quantitative data and the experimental context needed for its effective application.

Core Physicochemical Profile

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For 8-Fluoro-4-hydroxyquinoline, these properties provide the initial roadmap for its potential applications.

Identity and Structure

-

IUPAC Name: 8-fluoroquinolin-4-ol

-

Synonyms: 8-Fluoro-4-quinolinol

-

CAS Number: 63010-71-9[7]

-

Chemical Formula: C₉H₆FNO[7]

-

Molecular Weight: 163.15 g/mol [7]

-

Structure: (A proper image would be embedded here in a real document)

The structure reveals a bicyclic aromatic system where a pyridine ring is fused to a benzene ring. The hydroxyl group at position 4 allows the molecule to exist in tautomeric equilibrium with its keto form, 8-fluoroquinolin-4(1H)-one. The fluorine at position 8 significantly influences the electron distribution of the aromatic system and can affect metabolic stability and binding interactions.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for 8-Fluoro-4-hydroxyquinoline. It is critical to recognize that properties like solubility, pKa, and logP are environmentally dependent (e.g., on pH, temperature, and solvent), and the methodologies for their determination are detailed in Section 3.

| Property | Value | Significance in Drug Development | Source(s) |

| Melting Point (°C) | 278 - 282 | Indicates purity and thermal stability; important for formulation and storage. | |

| Appearance | Beige to pale brown powder/crystal | Basic quality control parameter. | [2] |

| Aqueous Solubility | Data not readily available; expected to be low. | Directly impacts bioavailability and formulation options. Low solubility is a major challenge in drug development. | N/A |

| pKa (Acid Dissociation Constant) | Predicted to be ~8-10 (for the hydroxyl group) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability, and target binding.[8][9] | [10] (related compound) |

| logP (Octanol-Water Partition Coefficient) | Predicted to be ~1.5-2.5 | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.[11][12] | [13] (related compounds) |

Experimental Characterization Protocols

Scientific integrity demands that all described properties are verifiable through robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the characterization of 8-Fluoro-4-hydroxyquinoline, grounded in established laboratory practice.

Determination of pKa by Potentiometric Titration

Expertise & Causality: The pKa dictates the charge of a molecule at a given pH. For an ionizable compound like 8-Fluoro-4-hydroxyquinoline, this is arguably one of its most important properties. Potentiometric titration is the gold-standard method because it provides a direct, high-precision measurement of the pH at which 50% of the compound is ionized.[8][14] This value is crucial because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[15]

-

Reagent Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength.[9]

-

Sample Preparation: Accurately weigh and dissolve the 8-Fluoro-4-hydroxyquinoline sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM. A co-solvent like methanol may be sparingly used if solubility is low, but results must be extrapolated back to 0% co-solvent.[8]

-

Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[9][15]

-

Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Begin adding the appropriate titrant (0.1 M HCl for a basic pKa, 0.1 M NaOH for an acidic pKa) in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[15]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve; the peak of the derivative plot corresponds to the equivalence point.[14]

Determination of logP by Shake-Flask Method

Expertise & Causality: Lipophilicity, quantified as logP, is a measure of a drug's preference for a lipid-like environment (n-octanol) versus an aqueous one (water). It is a cornerstone of Lipinski's "Rule of Five" for predicting drug-likeness.[11][12] The shake-flask method, while labor-intensive, remains the most reliable ("gold standard") method for its direct measurement.[11] This parameter is critical as it governs a drug's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high protein binding, and off-target toxicity.[4][16]

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Vigorously mix equal volumes of n-octanol and the buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[11][17]

-

Sample Preparation: Prepare a stock solution of 8-Fluoro-4-hydroxyquinoline (e.g., 10 mM in DMSO).

-

Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and does not exceed the compound's solubility in either phase.[12]

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.[18]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

Spectroscopic and Structural Characterization

Expertise & Causality: UV-Vis spectroscopy is a fundamental technique for confirming the presence of the quinoline chromophore. The conjugated aromatic system of 8-Fluoro-4-hydroxyquinoline is expected to exhibit characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment (solvatochromism) and pH, providing insights into the electronic structure of the molecule.[19][20]

Protocol Outline:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mM).

-

Perform serial dilutions to prepare working solutions (e.g., 1-20 µM).

-

Record the UV-Vis spectrum from approximately 200 to 400 nm against a solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max). For quinoline derivatives, expect strong π-π* transitions typically below 350 nm.[19][21]

-

To assess pH effects, repeat the measurement in buffered solutions of varying pH.

Expertise & Causality: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. For 8-Fluoro-4-hydroxyquinoline, NMR confirms the connectivity of atoms and the substitution pattern. The chemical shifts of aromatic protons and carbons provide information about the electron density within the rings, while coupling constants (J-values), particularly those involving the fluorine atom (¹⁹F-¹H and ¹⁹F-¹³C couplings), are definitive structural markers.[1][22][23]

Protocol Outline:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.

-

Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons, with multiplicities influenced by H-H and H-F coupling.

-

Acquire a ¹³C NMR spectrum. Expect signals for all nine carbon atoms, with the carbons near the fluorine and nitrogen atoms showing characteristic shifts and C-F coupling.[23]

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

Expertise & Causality: Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).[24] This is the most authoritative method for structural confirmation. The primary challenge is often not the analysis itself, but growing a single, diffraction-quality crystal.[25][26]

Protocol Outline:

-

Crystal Growth: Grow a single crystal of 8-Fluoro-4-hydroxyquinoline, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common starting method.[25][27]

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation.

-

Filter the solution to remove any particulates.

-

Cover the container loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated in a monochromatic X-ray beam.[28]

-

Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to yield the final, high-resolution crystal structure.[24]

Synthesis Outline

The synthesis of 8-hydroxyquinoline derivatives can often be achieved through established named reactions for heterocyclic chemistry. The Gould-Jacobs reaction is a common and effective approach.

Caption: A representative synthetic workflow via the Gould-Jacobs reaction.

This multi-step process involves the initial condensation of a substituted aniline (2-fluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step involves hydrolysis and decarboxylation to yield the target molecule.[29][30]

Safety and Handling

8-Fluoro-4-hydroxyquinoline requires careful handling in a laboratory setting.

-

Hazard Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted to be sensitive to heat, light, and moisture.

Conclusion

8-Fluoro-4-hydroxyquinoline is a compound with a rich physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its properties of lipophilicity, ionization, and solid-state structure are not merely data points but are critical determinants of its function. By employing the robust experimental protocols detailed in this guide, researchers can reliably characterize this molecule and its future derivatives, enabling a more rational, data-driven approach to innovation. The interplay between these properties is complex, and a thorough understanding, grounded in sound experimental practice, is essential for unlocking the full potential of this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. scbt.com [scbt.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 26. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 27. How To [chem.rochester.edu]

- 28. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 29. rroij.com [rroij.com]

- 30. mdpi.com [mdpi.com]

CAS 63010-71-9 chemical structure and properties

An In-Depth Technical Guide to BIX-01294: A Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The compound detailed in this guide, BIX-01294, is a widely studied epigenetic modifier. It is crucial to note that while this guide addresses the molecule commonly known in research and drug development contexts, the provided CAS Number 63010-71-9 is officially assigned to a different molecule, 8-Fluoroquinolin-4-ol[1][2][3]. BIX-01294 is correctly identified by CAS numbers such as 935693-62-2 (for the free base) and 1392399-03-9 (for the trihydrochloride salt)[4][5][6]. This guide will focus on BIX-01294 due to its extensive application in the requested fields of research.

Introduction

In the dynamic field of epigenetics, small molecule inhibitors that target chromatin-modifying enzymes are invaluable tools for dissecting cellular processes and developing novel therapeutic strategies. BIX-01294 has emerged as a key chemical probe, recognized for its selective inhibition of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone methyltransferases[7][8]. These enzymes play a critical role in gene silencing by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression. This guide provides a comprehensive overview of BIX-01294, detailing its chemical properties, mechanism of action, biological effects, and practical protocols for its use in a research setting.

Chemical Structure and Properties

BIX-01294 is a quinazoline derivative with a complex structure that facilitates its specific interaction with the G9a/GLP active site[7][9]. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-phenylpiperidin-4-yl)quinazolin-4-amine | [5] |

| Molecular Formula | C₂₈H₃₈N₆O₂ (free base) | [4] |

| Molecular Weight | 490.64 g/mol (free base) | [4] |

| CAS Number | 935693-62-2 (free base) | [4][5] |

| Appearance | Yellow solid | [4] |

| Solubility | Soluble in DMSO (up to 171.55 mM) and water (trihydrochloride salt, up to 100 mM) | [4] |

| Storage | Store powder at -20°C for up to 3 years; store solutions in solvent at -80°C for up to 1 year | [4] |

Mechanism of Action: Selective Inhibition of G9a/GLP

BIX-01294 exerts its biological effects through the reversible and selective inhibition of G9a and GLP histone methyltransferases. Structural and biochemical studies have elucidated its mechanism.

Competitive Inhibition at the Peptide-Binding Groove: Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM), BIX-01294 acts as an uncompetitive inhibitor with respect to SAM[6]. Instead, it occupies the substrate peptide-binding groove of the enzyme's SET domain[8][9]. Crystal structure analysis reveals that BIX-01294 binds where the histone H3 tail, specifically the residues N-terminal to the target lysine, would normally dock[9]. This steric hindrance prevents the enzyme from engaging with its histone substrate, thereby blocking the transfer of a methyl group and preventing the formation of H3K9me1 and H3K9me2.

Selectivity Profile: BIX-01294 exhibits high selectivity for G9a and GLP. In cell-free assays, it demonstrates IC₅₀ values of approximately 1.7-2.7 μM for G9a and 0.7-0.9 μM for GLP[6][7][8]. Importantly, it shows minimal to no activity against a panel of other histone methyltransferases, including SUV39H1, PRMT1, and ESET, at concentrations up to 37 μM[6]. This specificity makes BIX-01294 a valuable tool for probing the specific functions of G9a and GLP in cellular contexts. However, some studies note that at the low micromolar concentrations required for cellular effects, off-target activities cannot be entirely ruled out[10].

Caption: Overview of BIX-01294's biological effects.

Experimental Protocols

The following are foundational protocols for utilizing BIX-01294 in cell-based assays. Researchers must optimize concentrations and incubation times for their specific cell lines and experimental questions.

Protocol 1: Preparation of BIX-01294 Stock Solutions

Rationale: Proper preparation and storage of the inhibitor are critical for experimental reproducibility. BIX-01294 is typically supplied as a powder (often as a trihydrochloride hydrate salt) and dissolved in a suitable solvent to create a high-concentration stock.

Methodology:

-

Reconstitution: Based on the molecular weight provided on the product's certificate of analysis (e.g., 600.02 g/mol for the trihydrochloride salt), calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 10 mM).

-

Solvent Choice: For cell culture, sterile, anhydrous DMSO is the most common solvent. For the more soluble trihydrochloride salt, sterile water can also be used.[4]

-

Dissolution: Add the calculated volume of solvent to the vial of BIX-01294 powder. Vortex thoroughly to ensure complete dissolution. Sonication may be recommended to aid dissolution.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one month), -20°C may be acceptable.[11]

Protocol 2: In Vitro Treatment of Adherent Cells for Proliferation Assay

Rationale: This protocol determines the effect of BIX-01294 on cell viability and proliferation. An MTT assay is a common colorimetric method for this purpose.

Methodology:

-

Cell Seeding: Seed adherent cells (e.g., U251 glioma cells) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).[12] Allow cells to attach and resume growth for 24 hours.

-

Preparation of Working Solutions: From the high-concentration stock, prepare a series of serial dilutions in complete cell culture medium to achieve the desired final treatment concentrations (e.g., 1, 2, 4, 8 µM).[13] Include a vehicle control (medium with the same final concentration of DMSO as the highest BIX-01294 dose).

-

Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the appropriate BIX-01294 concentration or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation inhibition.

Protocol 3: Western Blot Analysis of H3K9me2 Levels

Rationale: To validate the on-target activity of BIX-01294, it is essential to measure the reduction in global H3K9me2 levels within treated cells.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of BIX-01294 (e.g., 2 µM) and a vehicle control for a set time (e.g., 48 hours).[14]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate using 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., from Abcam) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

To ensure equal loading, strip the membrane and re-probe for a loading control like total Histone H3 or β-Actin.[14]

-

Quantify band intensities using densitometry software and normalize the H3K9me2 signal to the loading control.

-

Safety and Handling

BIX-01294 is intended for research use only.[11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

BIX-01294 remains a cornerstone chemical probe for studying the biological roles of G9a and GLP histone methyltransferases. Its well-characterized mechanism of action and proven efficacy in modulating H3K9 methylation have made it an indispensable tool in cancer biology, epigenetics, and regenerative medicine. While newer inhibitors with improved cellular potency and lower toxicity have been developed, the foundational research conducted with BIX-01294 has been instrumental in validating G9a/GLP as a therapeutic target. For researchers entering this field, a thorough understanding of its properties, biological activities, and appropriate experimental application is essential for generating robust and meaningful data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124219522, Bix 01294. Available at: [Link]

-

Ma, A., et al. (2016). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. Oncology Letters, 12(5), 4061-4067. Available at: [Link]

-

Ma, A., et al. (2016). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. PubMed. Available at: [Link]

-

PubChem. Bix 01294. Available at: [Link]

-

Park, J. H., et al. (2015). The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis. Journal of Cancer Prevention, 20(3), 177–184. Available at: [Link]

-

MySkinRecipes. 8-Fluoroquinolin-4-ol. Available at: [Link]

-

The Chemical Probes Portal. BIX-01294. Available at: [Link]

-

Klaić, M., et al. (2018). Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide. Frontiers in Molecular Neuroscience, 11, 401. Available at: [Link]

-

Klaić, M., et al. (2018). Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide. Frontiers Media S.A.. Available at: [Link]

-

Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. Available at: [Link]

Sources

- 1. CAS 63010-71-9: 8-fluoroquinolin-4-ol | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 8-Fluoroquinolin-4-ol [myskinrecipes.com]

- 4. BIX-01294 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 5. Bix 01294 | C27H36N6O2 | CID 124219522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. stemcell.com [stemcell.com]

- 9. stemcell.com [stemcell.com]

- 10. Probe BIX-01294 | Chemical Probes Portal [chemicalprobes.org]

- 11. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]

- 12. Mechanism of G9a inhibitor BIX‑01294 acting on U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]

The Multifaceted Biological Activities of Fluorinated Quinoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Synergy of Quinoline and Fluorine in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, including enzymes and receptors. When this versatile scaffold is augmented with fluorine atoms, a unique and often synergistic enhancement of its pharmacological profile is observed.

Fluorine, the most electronegative element, possesses a small van der Waals radius similar to hydrogen. Its introduction into a molecule can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing steric bulk.[3][4] Strategic fluorination can block sites of metabolic oxidation, increasing the compound's half-life, and can modulate the acidity or basicity of nearby functional groups, thereby influencing target-binding interactions.[3] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline analogs, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties, underpinned by mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cell division and the induction of programmed cell death (apoptosis).

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

A primary mechanism by which many fluorinated quinolines exert their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase II.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, these compounds lead to the accumulation of double-strand DNA breaks, which, if not repaired, trigger the apoptotic cascade.[8]

Furthermore, certain fluorinated quinoline analogs have been shown to induce apoptosis through pathways independent of topoisomerase inhibition. For instance, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.

Caption: Anticancer mechanisms of fluorinated quinolines.

Structure-Activity Relationship (SAR)

The anticancer potency of fluorinated quinolines is highly dependent on the substitution pattern:

-

Position 1: Substitution at the N-1 position with a cyclopropyl group often enhances antiproliferative activity and favors interference with topoisomerase II over bacterial gyrase.[7]

-

Position 6: The presence of a fluorine atom at C-6 is a common feature in many active compounds, contributing to increased activity against mammalian topoisomerase II.[7]

-

Position 7: Bulky alkoxy substituents, such as a 4-fluorobenzyloxy group, have been shown to be beneficial for antiproliferative activity.

-

Fluorine Position: In a series of novel analogs tested against triple-negative breast cancer (TNBC) cells, meta,para-disubstitution with fluorine on a phenyl ring attached to the quinoline scaffold resulted in a two-fold improvement in potency compared to single substitutions.[3] Interestingly, introducing fluorine via a -CF3 group was significantly less potent than direct fluorine attachment.[3]

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| 6a | MDA-MB-468 (TNBC) | ~5.0 | 3'-Fluoro substitution | [3] |

| 6b | MDA-MB-468 (TNBC) | ~5.0 | 4'-Fluoro substitution | [3] |

| 6d | MDA-MB-468 (TNBC) | ~2.5 | 3',4'-Difluoro substitution | [3] |

| 10g | Various Human Tumor Lines | < 1.0 | 7-(4-fluorobenzyloxy) group |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[10][13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.[11]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Gently mix the solution to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Legacy of DNA Synthesis Inhibition

The most well-known application of fluorinated quinolines is in the realm of antibacterial agents, commonly known as fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin).[14][15] They are broad-spectrum bactericidal agents effective against both Gram-positive and Gram-negative bacteria.[16]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription.[9]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing for proper cell division.[9]

Fluoroquinolones bind to and stabilize the enzyme-DNA complex, which blocks the movement of the replication fork and leads to the generation of lethal double-strand DNA breaks.[17] The primary target often differs between bacterial types; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[9][18]

Caption: Dual-targeting antimicrobial mechanism of fluoroquinolones.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is dictated by specific structural features:

-

Core Structure: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for activity.[15]

-

Position 6: A fluorine atom at this position dramatically increases antibacterial potency and broadens the spectrum of activity.[15][19]

-

Position 7: A piperazine ring (or similar nitrogen-containing heterocycle) at C-7 is crucial for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[19]

-

Position 8: A C8-methoxy group can enhance lethality and reduce the likelihood of resistance development by requiring mutations in both target enzymes for resistance to emerge.[20]

Quantitative Data Summary

| Compound | Organism | MIC Range (µg/mL) | Generation | Reference |

| Ciprofloxacin | P. aeruginosa | <0.015 - >32 | Second | [16] |

| Levofloxacin | S. pneumoniae | 0.5 - 2 | Third | [16] |

| Moxifloxacin | Gram-positives & Anaerobes | Generally more potent than Cipro/Levo | Fourth | [11] |

| Norfloxacin | E. coli | Varies widely by study | First | [11] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][21]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth (turbidity) occurs.

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-5 colonies of the test bacterium from a fresh agar plate and suspend them in a sterile broth (e.g., Mueller-Hinton Broth - MHB). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[18]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated quinoline compound in cation-adjusted MHB.[21] A typical final volume in each well is 100 µL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).[18]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[21]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure absorbance.

Antiviral Activity: Inhibiting Viral Replication

While less explored than their antibacterial properties, certain fluorinated quinoline analogs have demonstrated promising antiviral activity against a range of viruses, including HIV, Dengue virus, and coronaviruses.[13][22][23]

Mechanism of Action

The antiviral mechanisms are more varied and virus-specific than the antibacterial actions.

-

HIV: Some quinolone derivatives inhibit HIV-1 replication by interfering with the Tat-TAR (Trans-Activator of Transcription - Tat-responsive element) interaction, which is crucial for viral gene expression.[13][24]

-

Dengue Virus (DENV): Active compounds have been shown to impair the accumulation of the viral envelope glycoprotein, potentially by acting at the early stages of infection.[23]

-

Enterovirus: Certain derivatives act by inhibiting the viral 2C helicase protein, which is essential for viral RNA synthesis and replication.[25]

Structure-Activity Relationship (SAR)

-

Shifting from antibacterial to antiviral activity can be achieved by structural modifications. For instance, introducing an aryl group at the piperazine moiety of a fluoroquinolone can confer specific anti-HIV activity.[13][24]

-

Substitution of the fluorine at position 6 with an amine group has been shown to improve activity and selectivity against HIV-1.[13]

-

The presence of trifluoromethyl groups on the quinoline scaffold is a feature in several compounds with activity against Zika virus.[26]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][27]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a monolayer of host cells infected with the virus.[24]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 24-well plates.[28]

-

Virus-Compound Incubation: Prepare serial dilutions of the fluorinated quinoline compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1 hour.[28]

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose). This restricts the spread of progeny virus, ensuring that only localized plaques are formed. The overlay should also contain the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (this can range from 2 to 10 days depending on the virus).

-

Plaque Visualization: Remove the overlay. Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.[24] Viable cells will stain, while the plaques will appear as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Neuroprotective Effects: A Frontier in Neurological Drug Discovery

Emerging research indicates that quinoline derivatives, including fluorinated analogs, possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30][31]

Mechanism of Action

The neuroprotective mechanisms of quinoline derivatives are often multifaceted:

-

Antioxidant Activity: Many quinoline compounds can scavenge reactive oxygen species (ROS), reducing the oxidative stress that is a key pathological factor in many neurodegenerative diseases.[29][32]

-

Enzyme Inhibition: Certain derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[30] AChE inhibition is a primary strategy for treating Alzheimer's disease, while MAO-B inhibition is used for Parkinson's disease.

-

Activation of Protective Pathways: Some quinones and related compounds can activate the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxifying enzymes, conferring cytoprotection.[33]

Experimental Protocol: Evaluating Neuroprotection in Cell Culture

A common initial step is to assess a compound's ability to protect neuronal cells from a toxic insult in vitro.[12][34]

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) are pre-treated with the test compound and then exposed to a neurotoxin. The neuroprotective effect is quantified by measuring the resulting cell viability.[12]

Step-by-Step Methodology:

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate or adhere.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the fluorinated quinoline analog for a set period (e.g., 24 hours).[12]

-

Induction of Neurotoxicity: Introduce a relevant neurotoxic agent. The choice of toxin depends on the disease being modeled. Examples include:

-

Co-incubation: Incubate the cells with both the test compound and the neurotoxin for an additional 24-48 hours.

-

Assessment of Cell Viability: Use an appropriate assay, such as the MTT assay described previously, to quantify the number of surviving cells.

-

Data Analysis: Compare the viability of cells treated with the compound and the toxin to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Synthesis of Fluorinated Quinoline Analogs: A General Approach

The synthesis of fluorinated quinolines often involves classical cyclization reactions using fluorinated anilines as starting materials. A common and versatile method is the Conrad-Limpach or Combes synthesis, followed by functionalization.

Caption: General workflow for synthesis and evaluation.

A representative synthetic scheme involves the reaction of a substituted 2-amino-benzoic acid with triphosgene to form an isatoic anhydride, which is then reacted with an active methylene compound like ethyl acetoacetate to form the core quinoline ring.[3] Further modifications, such as Suzuki-Miyaura cross-coupling reactions, can be used to introduce various aryl or heteroaryl substituents.[3]

Example Synthetic Step (Suzuki Coupling): To a solution of a bromo-substituted fluorinated quinoline intermediate (1.0 equiv) in a solvent mixture like DMF:H₂O, add the desired boronic acid (1.2 equiv), a base such as Na₂CO₃ (3.0 equiv), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).[3] The reaction mixture is then heated (e.g., at 80°C) for several hours until completion, followed by standard aqueous workup and purification by column chromatography.[3]

Conclusion and Future Outlook

Fluorinated quinoline analogs represent a remarkably versatile and enduring scaffold in drug discovery. Their proven efficacy as antimicrobial and anticancer agents, coupled with emerging potential in antiviral and neuroprotective applications, ensures their continued relevance. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Future research will likely focus on developing novel analogs with enhanced target specificity, reduced off-target toxicity, and the ability to overcome existing drug resistance mechanisms. The integration of computational modeling with high-throughput screening of these compounds against diverse biological targets will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics.

References

- Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal.

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

-

Microbe Investigations AG. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

- Gani, O. A., & Engh, R. A. (2010). Structure-activity relationship of fluoroquinolones as anticancer agents.

-

Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Le-Shin, T. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Yadav, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]

-

Rajasekharan, S., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

-

Creative Diagnostics. Plaque Reduction Assay. [Link]

-

IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

- Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

-

Yadav, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [Link]

- Kaur, M., & Kumar, V. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.

-

Ask This Paper. (2021). synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents. [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

-

Li, F., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

- Lipunova, G. N., et al. (2010). Fluorinated Quinolines: Synthesis, Properties and Applications.

-

Valdés-López, M., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. [Link]

- Truong, H. T., et al. (2016). Effects of quinoline-based compounds on neuronal cells.

-

Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

-

Aron, A. T., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. [Link]

-

Galano, A., & Pérez-González, A. (2023). Quinones as Neuroprotective Agents. PubMed. [Link]

-

Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

- Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

-

Galano, A., & Pérez-González, A. (2023). Quinones as Neuroprotective Agents. PubMed Central. [Link]

-

Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

-

Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]

-

Jampilek, J., & Kralova, K. (2015). Investigating biological activity spectrum for novel quinoline analogues. PubMed. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2016). Biological activities of quinoline derivatives. PubMed. [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ibtbioservices.com [ibtbioservices.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchhub.com [researchhub.com]

- 13. clyte.tech [clyte.tech]

- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. preprints.org [preprints.org]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. protocols.io [protocols.io]

- 22. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Fluoro-4-hydroxyquinoline: A Technical Guide to Structural Elucidation

Introduction to 8-Fluoro-4-hydroxyquinoline

8-Fluoro-4-hydroxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structure in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form, a feature that is crucial for understanding its chemical reactivity and spectroscopic behavior.

Accurate structural characterization is the bedrock of all chemical and biological studies. Spectroscopic analysis provides a detailed picture of the molecular structure, confirming the identity and purity of a synthesized compound. This guide will walk through the expected outcomes of the most common and powerful spectroscopic techniques in the chemist's arsenal: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for preparing a sample of a quinoline derivative for NMR analysis is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 8-Fluoro-4-hydroxyquinoline for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydroxyquinolines as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH and NH).

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of 8-Fluoro-4-hydroxyquinoline is expected to display distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The presence of the keto-enol tautomerism will also affect the spectrum, particularly the signals of the protons on the pyridinone ring.

Tautomerism in 4-Hydroxyquinolines

It is well-established that 4-hydroxyquinolines exist in equilibrium with their 4(1H)-quinolone tautomer. In solution, the position of this equilibrium is influenced by the solvent. The keto form is often favored in many solvents.[1] This is important as the protonation state and hybridization of the atoms in the heterocyclic ring change between the two forms, which directly impacts the NMR chemical shifts.

Predicted ¹H NMR Data for 8-Fluoro-4-hydroxyquinoline (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | ~8.0-8.2 | d | J ≈ 6.0 | Downfield shift due to proximity to the nitrogen atom. |

| H-3 | ~6.0-6.2 | d | J ≈ 6.0 | Upfield shift due to the influence of the adjacent hydroxyl/keto group. |

| H-5 | ~7.6-7.8 | dd | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 | Typical aromatic proton in a quinoline system. |

| H-6 | ~7.2-7.4 | t | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 | Typical aromatic proton, shows coupling to two adjacent protons. |

| H-7 | ~7.0-7.2 | dd | J(H7-H6) ≈ 8.0, J(H7-F) ≈ 9.0 | Upfield shift and splitting due to coupling with the adjacent fluorine atom. |

| OH/NH | ~11.0-12.0 | br s | - | Broad singlet, characteristic of an exchangeable proton of a hydroxyl or amide group. |

Note: These are predicted values and may vary depending on the solvent and concentration.

Caption: Predicted fragmentation pathway for 8-Fluoro-4-hydroxyquinoline in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of 8-Fluoro-4-hydroxyquinoline. By understanding the expected chemical shifts, coupling constants, absorption bands, and fragmentation patterns, researchers can more effectively interpret their own experimental data, leading to confident structural confirmation. The principles and comparative data presented herein serve as a valuable starting point for the spectroscopic characterization of this and other related quinoline derivatives.

References

-

SpectraBase. 8-Fluoro-quinoline. [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

-

ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

-

Taylor & Francis Online. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

Sources

8-Fluoro-4-hydroxyquinoline: A Technical Guide to its Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the specific potential of 8-Fluoro-4-hydroxyquinoline, a derivative poised for significant interest in drug development. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues—8-hydroxyquinolines, 4-hydroxyquinolines, and other fluorinated quinolines—to build a robust, scientifically-grounded prospectus of its therapeutic applications. We will explore the anticipated impact of its unique structural features: the metal-chelating 4-hydroxyl group and the potency-enhancing 8-fluoro substitution. This guide will cover its theoretical mechanism of action, potential applications in oncology, infectious diseases, and neurodegenerative disorders, and provide exemplary protocols for its investigation.

Introduction: The Quinoline Scaffold and the Promise of 8-Fluoro-4-hydroxyquinoline

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast range of pharmacological activities.[1] Their presence in notable drugs, from the antimalarial chloroquine to modern fluoroquinolone antibiotics, underscores the versatility of this structural motif. The therapeutic efficacy of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions crucial for pathological processes.[2]

8-Fluoro-4-hydroxyquinoline incorporates two critical functional groups that are expected to synergistically enhance its therapeutic profile:

-

The 4-hydroxyquinoline moiety: This group is known to be a privileged scaffold in its own right, with derivatives exhibiting significant anticancer and antimicrobial properties.[3][4] The hydroxyl group can participate in hydrogen bonding and, crucially, in the chelation of metal ions.

-

The 8-fluoro substitution: The incorporation of a fluorine atom can profoundly and beneficially alter the physicochemical properties of a drug candidate.[5] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form strong bonds with target proteins.[6] Furthermore, it can enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, potentially leading to a longer in-vivo half-life.[5]

This guide will, therefore, explore the therapeutic landscape of 8-Fluoro-4-hydroxyquinoline by extrapolating from the established bioactivities of its constituent pharmacophores.

Anticipated Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on related compounds, 8-Fluoro-4-hydroxyquinoline is predicted to have significant potential in three primary therapeutic areas: oncology, infectious diseases, and neurodegeneration.

Anticancer Potential

Quinolines, and specifically 8-hydroxyquinolines, have shown promise as anticancer agents through various mechanisms.[2][7] The anticancer effect of many 8-hydroxyquinoline derivatives is linked to their ability to chelate copper and zinc ions.[8]

Mechanism of Action: The proposed mechanism involves the formation of metal complexes that can induce oxidative stress within cancer cells, leading to apoptosis. The chelation of essential metal ions can also disrupt the function of metalloenzymes that are critical for tumor growth and proliferation.[7]

Logical Workflow: Investigating Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of 8-Fluoro-4-hydroxyquinoline.

Quantitative Data for Related Compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Fluorinated Quinoline (6a) | MDA-MB-468 (TNBC) | 4.0 | [6] |

| Novel Fluorinated Quinoline (6b) | MDA-MB-468 (TNBC) | 5.0 | [6] |

| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | ~17.4 (6.25 µg/mL) | [9] |

| V(IV)O-8-HQ Hydrazone Complex | A375 (Melanoma) | <10 | [7] |

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[2] Its derivatives have shown activity against a broad spectrum of bacteria and fungi. The introduction of a fluorine atom, as seen in the highly successful fluoroquinolone antibiotics, is a proven strategy for enhancing antibacterial potency.[1]

Mechanism of Action: The primary antimicrobial mechanism of 8-hydroxyquinolines is believed to be their ability to chelate trace metal ions that are essential for microbial growth and enzymatic function.[10] This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. For bacteria, this can also involve the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Signaling Pathway: Postulated Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for 8-Fluoro-4-hydroxyquinoline.

Quantitative Data for Related Compounds:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC50) | 16 | [11] |

| 8-Hydroxyquinoline Derivative (PH176) | MRSA (MIC90) | 32 | [11] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin | Drug-resistant strains | 4-16 | [2] |

| Novel 8-HQ Derivative (5) | V. parahaemolyticus, S. aureus | 10⁻⁶ | [12] |

Neuroprotective Applications

Metal ion dyshomeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8] The accumulation of metal ions like copper, zinc, and iron can promote the aggregation of amyloid-beta plaques and induce oxidative stress, leading to neuronal damage.[13] 8-Hydroxyquinolines, as potent metal chelators, have been investigated for their ability to restore metal homeostasis in the brain.[8][13]

Mechanism of Action: 8-Fluoro-4-hydroxyquinoline, with its lipophilic character enhanced by the fluorine atom, is expected to cross the blood-brain barrier. Once in the central nervous system, it can chelate excess metal ions, thereby preventing the formation of toxic protein aggregates and reducing oxidative stress.[13] Additionally, some quinoline derivatives have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are also implicated in neurodegenerative processes.[14]

Experimental Protocols

Synthesis of 8-Fluoro-4-hydroxyquinoline

While several synthetic routes to quinolines exist, the Gould-Jacobs reaction is a common and effective method for producing 4-hydroxyquinolines.

Exemplary Protocol (adapted from standard methodologies):

-

Step 1: Condensation: React 2-fluoroaniline with diethyl 2-(ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling point solvent like diphenyl ether.

-

Step 2: Cyclization: The intermediate anilinomethylenemalonate is then cyclized at a higher temperature (e.g., ~250°C in diphenyl ether). The thermal cyclization proceeds via an electrophilic aromatic substitution mechanism.

-

Step 3: Saponification and Decarboxylation: The resulting ester is saponified using a base (e.g., NaOH) to form the sodium salt of the carboxylic acid.

-

Step 4: Acidification: Acidification of the reaction mixture (e.g., with HCl) leads to the decarboxylation of the 3-carboxy group, yielding the final product, 8-Fluoro-4-hydroxyquinoline.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and solvents, must be optimized for this specific substrate.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Stock Solution: Dissolve 8-Fluoro-4-hydroxyquinoline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The unique combination of a 4-hydroxyquinoline core and an 8-fluoro substituent makes 8-Fluoro-4-hydroxyquinoline a highly promising scaffold for therapeutic development. Based on robust evidence from analogous compounds, it is strongly positioned as a candidate for anticancer, antimicrobial, and neuroprotective applications. The fluorine atom is anticipated to enhance potency, metabolic stability, and bioavailability, overcoming some limitations of earlier-generation quinoline drugs.[5][6]

Future research should focus on the definitive synthesis and characterization of 8-Fluoro-4-hydroxyquinoline, followed by systematic in vitro and in vivo screening to validate these predicted activities. Elucidating its precise mechanisms of action, particularly its interactions with metalloenzymes and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, will be critical for its progression as a viable drug candidate.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Some commercialized pesticides or drugs with fluorinated quinoline derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). NIH. Retrieved January 5, 2026, from [Link]

-

Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. Retrieved January 5, 2026, from [Link]

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-